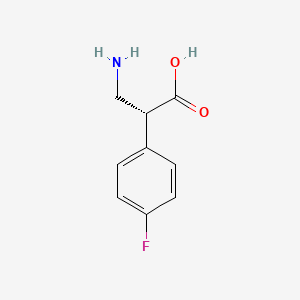

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid

Description

Structural Classification within β-Amino Acids and Fluorinated Compounds

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid is a multifaceted molecule that can be classified into two principal categories of high importance in medicinal chemistry: β-amino acids and organofluorine compounds.

β-Amino Acids: Unlike their proteinogenic α-amino acid counterparts, where the amino group is attached to the carbon atom adjacent to the carboxyl group, β-amino acids possess an additional carbon atom separating these two functional groups. This seemingly subtle difference in structure imparts significant conformational flexibility and a propensity to form stable secondary structures, such as helices and turns, in peptides and other bioactive molecules. The incorporation of β-amino acids into peptide sequences can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. This class of compounds has been extensively utilized in the development of drugs, biomolecular structure studies, and molecular recognition. mdpi.com

Fluorinated Compounds: The introduction of fluorine into organic molecules is a well-established strategy in drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov In the case of this compound, the fluorine atom on the phenyl ring can modulate the electronic properties of the aromatic system and enhance the compound's ability to cross biological membranes.

The combination of these two structural motifs in a single molecule provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced efficacy and desirable pharmacological properties.

Stereochemical Significance and Enantiomeric Purity in Bioactive Molecules

The "R" designation in this compound signifies a specific three-dimensional arrangement of the atoms around the chiral center at the second carbon atom. In the realm of bioactive molecules, stereochemistry is of paramount importance as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even produce undesirable side effects.

The enantiomeric purity of a chiral compound is therefore a critical factor in its development as a pharmaceutical agent. The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry, and various strategies, including asymmetric synthesis and chiral resolution, have been developed to achieve this goal. The ability to selectively synthesize the (R)-enantiomer of 3-Amino-2-(4-fluorophenyl)propanoic acid is crucial for its application in the development of stereochemically defined drugs.

Overview of Academic Research Trajectories for the Compound Class

Academic and industrial research involving the this compound scaffold and its analogs has primarily focused on two interconnected areas: the development of efficient enantioselective synthetic methods and the exploration of their potential as building blocks for novel therapeutic agents.

Enantioselective Synthesis: A significant body of research has been dedicated to the development of methods for the synthesis of enantiomerically pure β-amino acids. These methods can be broadly categorized into:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical reaction, leading directly to the desired enantiomer.

Chiral Resolution: This approach involves the separation of a racemic mixture of enantiomers. Enzymatic resolution, particularly using lipases, has emerged as a powerful and environmentally friendly method for the kinetic resolution of β-amino acid esters, often providing high enantiomeric excess.

The development of these synthetic routes is crucial for providing a reliable supply of enantiomerically pure building blocks for drug discovery programs.

Medicinal Chemistry Applications: The unique structural features of fluorinated β-amino acids make them attractive scaffolds for the design of a wide range of bioactive molecules. Research in this area has explored their incorporation into:

Peptidomimetics: By replacing natural α-amino acids with fluorinated β-amino acids, researchers can create peptides with enhanced stability and altered conformational properties, leading to improved biological activity.

Small Molecule Inhibitors: The scaffold can serve as a core structure for the development of inhibitors of various enzymes and receptors implicated in disease. The fluorophenyl group can participate in specific binding interactions with the target protein.

Detailed Research Findings

While specific research exclusively focused on "this compound" is not extensively documented in publicly available literature, a wealth of information exists for closely related analogs. This data provides valuable insights into the expected properties and potential applications of the target compound.

Enantioselective Synthesis of Related β-Amino Acids

Enzymatic kinetic resolution has proven to be a highly effective method for obtaining enantiomerically pure β-amino acids. For instance, the lipase-catalyzed hydrolysis of racemic β-amino esters has been shown to proceed with high enantioselectivity. The following table presents representative data for the lipase-catalyzed resolution of a racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate, a constitutional isomer of the target compound.

| Enzyme | Solvent | Acyl Donor | Conversion (%) | Enantiomeric Excess of Unreacted Ester (R-enantiomer) (%) | Enantiomeric Excess of Product Acid (S-enantiomer) (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase (B570770) B (CALB) | Diisopropyl ether | Ethyl acetate | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Toluene | Vinyl acetate | 48 | 98 | 97 |

Data is illustrative and based on findings for the enzymatic resolution of related fluorinated β-amino acid esters.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below lists some key computed physicochemical properties for 3-Amino-2-(4-fluorophenyl)propanoic acid.

| Property | Value |

|---|---|

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem for 3-Amino-2-(4-fluorophenyl)propanoic acid (racemic).

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-amino-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCYJBABWRDJSO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthesis Strategies for R 3 Amino 2 4 Fluorophenyl Propanoic Acid and Analogues

Asymmetric Synthetic Methodologies

Asymmetric synthesis provides a powerful platform for the construction of chiral molecules from prochiral starting materials. Various methodologies have been developed to control the stereochemical outcome of reactions, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. This strategy has been widely applied in the synthesis of chiral amino acids.

One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgsantiago-lab.com These auxiliaries can be acylated with a carboxylic acid derivative, and the resulting imide can undergo highly diastereoselective enolate formation and subsequent alkylation or aldol (B89426) reactions. santiago-lab.com The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone, which directs the incoming electrophile to the opposite face of the enolate. Following the key bond-forming step, the auxiliary can be cleaved under mild conditions to afford the desired chiral carboxylic acid, alcohol, or other derivatives. santiago-lab.com

For the synthesis of β-amino acids, a common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carboxylic acid derivative attached to a chiral auxiliary. Alternatively, the diastereoselective alkylation of an enolate derived from an N-acylated chiral auxiliary can be employed to introduce the desired side chain.

A practical synthetic route for the asymmetric synthesis of β2-amino acids has been described using enantiopure hexahydrobenzoxazolidinones as chiral auxiliaries. researchgate.net This procedure involves the N-acylation of the auxiliary, followed by highly diastereoselective alkylation of the corresponding sodium enolates with benzyl (B1604629) bromoacetate. researchgate.net Subsequent removal of the chiral auxiliary, hydrogenation, and hydrolysis yields the desired β2-amino acids with high enantiomeric excess. researchgate.net This methodology provides access to both enantiomers of the target β-amino acids, as both forms of the hexahydrobenzoxazolidinone auxiliary are available. researchgate.net

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This area is broadly divided into metal-catalyzed and organocatalyzed transformations.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In asymmetric PTC, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, is employed to control the stereochemistry of the reaction. acs.orgorganic-chemistry.org

This methodology has been extensively used for the enantioselective alkylation of N-protected glycine (B1666218) derivatives to produce α-amino acids. acs.orgresearchgate.net The chiral catalyst forms a lipophilic ion pair with the enolate of the glycine derivative, which is then transferred to the organic phase to react with an alkyl halide. The chiral environment provided by the catalyst directs the alkylation to occur preferentially on one face of the enolate, leading to an enantiomeric excess of one stereoisomer of the product. While this approach has been highly successful for α-amino acids, its application to the synthesis of β-amino acids like (R)-3-Amino-2-(4-fluorophenyl)propanoic acid is less common but conceptually feasible through the alkylation of a suitable β-amino acid precursor. The challenge lies in the generation and control of the stereochemistry of the enolate at the α-position of a β-amino acid derivative.

| Catalyst Type | Substrate | Reaction Type | Enantiomeric Excess (ee) |

| Cinchona alkaloid-derived quaternary ammonium salt | N-(Diphenylmethylene)glycine tert-butyl ester | Alkylation | 94-99% organic-chemistry.org |

| N-Benzylcinchonidium chloride | N-(Diphenylmethylene)glycine tert-butyl ester | Alkylation | Moderate acs.org |

Transition-metal catalysis has emerged as a cornerstone of modern organic synthesis, enabling a wide range of enantioselective transformations. thieme-connect.comrug.nl For the synthesis of β-amino acids, key strategies include asymmetric hydrogenation of enamides and asymmetric conjugate additions.

Asymmetric hydrogenation of β-aminoacrylic acid derivatives is a direct and efficient method for preparing β-amino acids. Chiral phosphine (B1218219) ligands, such as those based on the BINAP or DuPhos scaffolds, in complex with rhodium or ruthenium, can catalyze the hydrogenation with high enantioselectivity. The substrate, a β-amido-α,β-unsaturated ester, can be prepared through various condensation reactions.

Another powerful approach is the transition-metal-catalyzed asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds. For instance, the copper-catalyzed reductive Mannich-type reaction of α,β-unsaturated carboxylic acids provides a direct and scalable route to enantioenriched β2,3,3-amino acids. researchgate.net Furthermore, nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with organozinc reagents have been developed for the asymmetric synthesis of protected unnatural α-amino acids, a strategy that could potentially be adapted for β-amino acid synthesis. nih.gov These methods are valued for their mild reaction conditions and tolerance of a broad range of functional groups. nih.gov

| Metal Catalyst | Ligand | Reaction Type | Key Feature |

| Rhodium or Ruthenium | Chiral phosphines (e.g., BINAP, DuPhos) | Asymmetric Hydrogenation | Direct route from β-aminoacrylic acid derivatives |

| Copper | Chiral ligand | Reductive Mannich-type reaction | Access to β2,3,3-amino acids researchgate.net |

| Nickel | Chiral ligand | Enantioconvergent Cross-Coupling | Use of racemic starting materials nih.gov |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries (e.g., Evans chiral oxazolidinone approaches for related structures)

As previously introduced, Evans chiral oxazolidinones are highly effective for directing stereoselective reactions. wikipedia.org In the context of β-amino acid synthesis, these auxiliaries can be used to control the stereochemistry of C-C bond formation at the α-position of a propanoic acid derivative.

For the synthesis of a compound like this compound, a potential strategy would involve the attachment of a protected 3-aminopropanoic acid to an Evans auxiliary. The resulting N-acyl oxazolidinone can then be enolized and reacted with a fluorophenylating agent, although this is a challenging transformation. A more common and effective approach is to first establish the α-aryl substituent and then introduce the β-amino group.

An alternative and well-established strategy is the asymmetric aldol reaction. santiago-lab.com An N-acyl oxazolidinone can be converted to its boron enolate, which then reacts with an appropriate aldehyde in a highly diastereoselective manner. santiago-lab.com For the synthesis of β-amino acids, a subsequent Curtius rearrangement or a similar transformation can be employed to convert a hydroxyl group into an amino group, thus establishing the β-amino acid structure. The stereochemistry of the two new stereocenters formed in the aldol reaction is controlled by the chiral auxiliary. santiago-lab.com

The removal of the auxiliary is typically achieved through hydrolysis or reduction. santiago-lab.com For example, treatment with lithium borohydride (B1222165) can reductively cleave the auxiliary to yield a chiral diol, which can be further elaborated to the desired β-amino acid. santiago-lab.com

Biocatalytic Approaches to Chiral Aminopropanoic Acids

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green and sustainable alternative to traditional chemical methods. nih.govmdpi.com The synthesis of chiral amines and amino acids is an area where biocatalysis has made significant contributions. nih.gov

For the preparation of chiral β-amino acids, ω-transaminases (ω-TAs) have emerged as particularly useful enzymes. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a ketone substrate. To synthesize this compound, a corresponding β-keto acid, 2-(4-fluorophenyl)-3-oxopropanoic acid, would be required as the substrate. The stereoselectivity of the transaminase would determine the configuration of the resulting amino acid. Both (R)- and (S)-selective ω-TAs are known, allowing for access to either enantiomer of the target molecule. A key advantage of this approach is the potential for high enantiomeric excess (>99%) and the use of environmentally benign aqueous reaction media. nih.gov

Another biocatalytic strategy involves the use of C-N lyases, such as aspartate ammonia (B1221849) lyase or methylaspartate ammonia lyase. researchgate.net These enzymes catalyze the stereoselective addition of ammonia to an α,β-unsaturated dicarboxylic acid. While their natural substrates are specific, enzyme engineering and substrate screening have expanded their applicability to the synthesis of non-natural amino acids. For the synthesis of this compound, a suitable α,β-unsaturated precursor would be (E)-2-(4-fluorophenyl)acrylic acid. A C-N lyase with the appropriate regioselectivity and stereoselectivity would be needed to catalyze the addition of ammonia to the double bond to generate the desired product.

| Enzyme Class | Substrate Type | Transformation | Key Advantage |

| ω-Transaminase (ω-TA) | β-Keto acid | Asymmetric amination | High enantioselectivity and mild conditions nih.gov |

| C-N Lyase | α,β-Unsaturated carboxylic acid | Asymmetric hydroamination | Atom-economical C-N bond formation researchgate.net |

Enzymatic Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used strategy to separate racemic mixtures. In this approach, an enzyme selectively reacts with one enantiomer of a racemic precursor, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.

Lipases are a class of hydrolase enzymes that have demonstrated exceptional utility in the kinetic resolution of racemic esters. mdpi.comnih.gov This method is based on the enzyme's ability to enantioselectively hydrolyze one ester enantiomer from a racemic mixture into its corresponding carboxylic acid, leaving the other ester enantiomer unreacted. nih.gov

An efficient enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers using lipase (B570770) PSIM from Burkholderia cepasia. mdpi.com This process involves the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. mdpi.com In a preparative-scale resolution, this technique successfully furnished the unreacted (R)-amino esters and the corresponding (S)-amino acid products with excellent enantiomeric excess (ee) values, typically ≥99%, and good chemical yields of over 48%. mdpi.com The reaction is performed with water as the nucleophile in a solvent like isopropyl ether at 45 °C. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Carboxylic Esters This table summarizes the results from the lipase PSIM-catalyzed hydrolysis for the resolution of β-amino esters, highlighting the efficiency and selectivity of the process.

| Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Unreacted (R)-amino esters | ≥99% | >48% |

| Product (S)-amino acids | ≥99% | >48% |

Stereospecific Enzyme-Catalyzed Reductions

Stereospecific reductions catalyzed by enzymes, particularly oxidoreductases, provide a direct route to establishing chiral centers. These enzymes can convert a prochiral ketone or an unsaturated precursor into a chiral alcohol or saturated compound with high enantioselectivity. For the synthesis of β-amino acid precursors, the stereoselective reduction of a β-keto ester or a related unsaturated compound is a key strategy.

For instance, in the synthesis of sitagliptin, a pharmaceutical containing a trifluorinated analogue of the target compound, a key step involves the asymmetric reduction of a prochiral enamine, which is catalyzed by an engineered transaminase enzyme that can also perform this reductive amination. researchgate.netresearchgate.net Similarly, flavin mononucleotide (FMN)-dependent reductases, such as olefin reductases, have been used in the asymmetric synthesis of fluorinated compounds. the-innovation.org These enzymes can control remote stereocenters by facilitating an enantioselective hydrogen atom transfer, paving the way for innovative methods to produce chiral fluorinated molecules. the-innovation.org

Enzymatic Transamination for Amino Group Introduction

Amine transaminases (TAs), also known as ω-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. nih.gov This capability makes them ideal biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto acids, respectively. researchgate.netnih.gov The application of TAs avoids the need for costly cofactors that require in-situ regeneration, presenting an advantage over other enzymatic methods. nih.gov

The synthesis of chiral amines using ω-TAs has been shown to be highly efficient. scienceopen.com For example, in the biocatalytic amination of (4-fluorophenyl)acetone, a commercially available ω-TA achieved complete conversion (>99%) and perfect stereoselectivity (>99% ee). scienceopen.com This demonstrates the potential of using a transaminase to introduce the amino group at the C-3 position of a corresponding β-keto acid precursor for this compound, thereby establishing the desired (R)-stereochemistry. Protein engineering has been extensively used to broaden the substrate scope of wild-type transaminases, enabling them to accept bulky and aromatic substrates relevant to pharmaceutical manufacturing. nih.gov

Continuous Flow Biocatalytic Processes for Efficient Production

The integration of biocatalysis with continuous flow technology offers significant advantages for industrial-scale production, including enhanced productivity, easier process control, and simplified product isolation. mdpi.com Immobilizing enzymes on solid supports allows for their retention in packed-bed reactors (PBRs) or other flow systems, enabling their reuse and improving operational stability. nih.gov

Chemical Synthesis Pathways and Precursor Chemistry

While enzymatic methods offer elegant solutions for enantioselective synthesis, traditional chemical pathways remain crucial for preparing the necessary precursors and racemic starting materials.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. nih.gov This reaction is particularly effective for arenes that are "electron-poor," meaning they are substituted with strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halogen). masterorganicchemistry.com

In the context of synthesizing this compound, SNAr reactions are vital for the preparation of key precursors containing the 4-fluorophenyl moiety. The synthesis of the racemic compound often begins with commercially available 4-fluorobenzaldehyde (B137897). google.com The synthesis of 4-fluorobenzaldehyde and other fluorinated aromatic precursors frequently relies on SNAr reactions where a fluoride (B91410) ion displaces another group on an activated aromatic ring. The reactivity order in SNAr often favors fluoride as the leaving group (F > Cl > Br > I), but fluoride can also be an effective nucleophile under specific conditions to create the C-F bond. masterorganicchemistry.com While classical SNAr requires activating groups, modern methods using organic photoredox catalysis have enabled the nucleophilic defluorination of even unactivated fluoroarenes, expanding the scope of this reaction. nih.gov

Cross-Coupling Reactions for Fluorophenyl Group Introduction

A key step in the synthesis of this compound is the introduction of the 4-fluorophenyl group at the β-position of the amino acid backbone. Asymmetric 1,4-addition reactions, particularly those catalyzed by transition metals, represent a powerful strategy for this transformation. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-carbon bonds enantioselectively. rsc.orgorganic-chemistry.org

In this context, 4-fluorophenylboronic acid can be added to a suitable α,β-unsaturated ester or amide in the presence of a chiral rhodium catalyst. The catalyst, typically generated in situ from a rhodium precursor like Rh(acac)(CH₂=CH₂)₂ and a chiral phosphine ligand such as (S)-BINAP, controls the stereochemical outcome of the addition, leading to the desired (R)-enantiomer. organic-chemistry.org The choice of ligand is crucial for achieving high enantioselectivity. While BINAP is a common choice, other chiral diene ligands have also been successfully employed in similar transformations. rsc.org

The reaction often benefits from the addition of a base, which can facilitate the transmetalation step in the catalytic cycle, leading to improved reaction rates and yields. organic-chemistry.org The general scheme for this approach involves the reaction of an acrylate (B77674) derivative with 4-fluorophenylboronic acid, followed by subsequent chemical modifications to yield the final amino acid.

| Catalyst/Ligand | Substrate | Arylating Agent | Yield (%) | e.e. (%) | Reference |

| Rh(acac)(CH₂=CH₂)₂ / (S)-BINAP | N-benzyl crotonamide | Phenylboronic acid | High | 93 | organic-chemistry.org |

| Chiral Rhodium-diene complex | β-nitrostyrenes | Arylboronic acids | 62-99 | 85-97 | okstate.edu |

Stereocontrolled Functionalization of the Propanoic Acid Backbone

Achieving the correct stereochemistry at both the C2 and C3 positions of the propanoic acid backbone is critical. Several strategies can be employed for the stereocontrolled functionalization of the propanoic acid chain.

One approach involves the diastereoselective fluorination of an enantiopure β-amino enolate. This method establishes the stereocenter at the α-position (C2) relative to the existing stereocenter at the β-position (C3). For instance, the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester can generate a chiral enolate, which is then trapped by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom with high diastereoselectivity. flinders.edu.au

Another powerful strategy is the asymmetric hydrogenation of a prochiral precursor. For example, the hydrogenation of a β-amino-α,β-unsaturated ester or a β-imino ester using a chiral catalyst can simultaneously establish the stereocenters at both C2 and C3. Palladium-catalyzed asymmetric hydrogenation of γ-fluorinated iminoesters using a chiral BINAP ligand has been shown to produce β-fluorinated γ-amino esters with high enantiomeric excess. The use of fluorinated alcohols as solvents can significantly enhance both the yield and the enantioselectivity of this transformation. dicp.ac.cn

Furthermore, stereoselective reduction of a β-ketoester precursor can be employed. The reduction of an α-fluoro-β-ketoester using ketoreductase (KRED) enzymes can proceed via a dynamic reductive kinetic resolution to afford α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu The resulting hydroxy group can then be converted to an amino group to furnish the desired β-amino acid.

| Method | Precursor | Catalyst/Reagent | Key Transformation | Stereocontrol | Reference |

| Diastereoselective Fluorination | Enantiopure β-amino enolate | N-fluorobenzenesulfonimide (NFSI) | C-F bond formation | Substrate-controlled | flinders.edu.au |

| Asymmetric Hydrogenation | γ-Fluorinated iminoester | Pd(OCOCF₃)₂ / (R)-BINAP | C=N bond reduction | Catalyst-controlled | dicp.ac.cn |

| Biocatalytic Reduction | Racemic α-fluoro-β-ketoester | Ketoreductase (KRED) | C=O bond reduction | Enzyme-controlled | alaska.edu |

Process Optimization for High Enantiomeric Excess and Yields

The successful implementation of any synthetic strategy on a larger scale necessitates careful process optimization to ensure high yields and, crucially for chiral molecules, high enantiomeric excess (e.e.). Several factors can be systematically varied to achieve these goals.

In catalyst-controlled reactions, such as the rhodium-catalyzed 1,4-addition and palladium-catalyzed asymmetric hydrogenation, the choice of the chiral ligand is paramount. Subtle modifications to the ligand structure can have a profound impact on the enantioselectivity of the reaction. Therefore, a screening of different ligands is often the first step in the optimization process.

Reaction conditions also play a critical role. These include:

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the transition states, thereby affecting both yield and e.e. For instance, in the asymmetric hydrogenation of fluorinated iminoesters, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) were found to be superior to conventional solvents. dicp.ac.cn

Temperature: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also lead to a decrease in the reaction rate, requiring a balance to be found.

Pressure: In hydrogenation reactions, the pressure of hydrogen gas is a key parameter that can influence the reaction rate and, in some cases, the selectivity.

Additives: The presence of additives, such as bases in the rhodium-catalyzed 1,4-addition, can be crucial for catalyst activation and turnover, leading to significantly improved yields. organic-chemistry.org

Catalyst Loading: Minimizing the catalyst loading is important for process efficiency and cost-effectiveness. Optimization studies aim to find the lowest possible catalyst concentration that still provides high conversion and enantioselectivity within a reasonable timeframe.

A systematic approach, often employing design of experiments (DoE) methodologies, can be used to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for producing this compound with high yield and enantiomeric purity.

| Parameter | Effect on Yield | Effect on e.e. | General Trend |

| Ligand Structure | Varies | Varies | Highly dependent on the specific reaction and substrate. |

| Solvent | Significant | Significant | Optimal solvent choice is crucial for catalyst performance. |

| Temperature | Increases with temperature | Often decreases with increasing temperature | A compromise between reaction rate and selectivity is needed. |

| Catalyst Loading | Increases with loading | Generally less sensitive than yield | Should be minimized for economic and environmental reasons. |

| Additives | Can be crucial for catalyst activity | Can influence stereochemical outcome | Dependent on the specific catalytic cycle. |

Derivatization Chemistry and Molecular Architecture of R 3 Amino 2 4 Fluorophenyl Propanoic Acid Scaffold

Formation of N-Substituted Derivatives (e.g., amides, carbamates)

The primary amino group of (R)-3-amino-2-(4-fluorophenyl)propanoic acid is a key site for derivatization, allowing for the formation of a wide array of N-substituted analogues, most notably amides and carbamates. These modifications are fundamental in peptide synthesis and for modulating the physicochemical properties of the parent molecule.

Amide bond formation is a cornerstone of peptide chemistry. The amino group can be acylated using various activated carboxylic acid derivatives (such as acid chlorides or anhydrides) or through the use of coupling reagents that facilitate the reaction between a carboxylic acid and the amine. These coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed in both solution-phase and solid-phase peptide synthesis. youtube.com

Carbamates are another important class of N-substituted derivatives, often utilized as protecting groups in peptide synthesis to prevent unwanted side reactions at the amino terminus. masterorganicchemistry.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group that is stable under acidic conditions but can be readily cleaved by a mild base, such as piperidine. nbinno.com This orthogonality allows for the selective deprotection of the amino group during the stepwise elongation of a peptide chain. The tert-butoxycarbonyl (Boc) group is another common carbamate protecting group, which is removed under acidic conditions. masterorganicchemistry.com

| Derivative Type | General Structure | Reagents/Conditions | Application |

| Amide | R-CO-NH- | Carboxylic acid + Coupling agent (e.g., DCC, EDC) | Peptide bond formation, modification of biological activity |

| Carbamate | R-O-CO-NH- | Fmoc-Cl, Boc-anhydride | Amine protection in peptide synthesis |

Esterification and Amidation Reactions at the Carboxyl Group

The carboxylic acid functionality of this compound presents another avenue for derivatization, primarily through esterification and amidation reactions. These transformations can alter the polarity, solubility, and metabolic stability of the resulting compounds.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction converts the polar carboxylic acid into a more lipophilic ester. Methyl and ethyl esters are common derivatives prepared for various synthetic purposes.

Amidation at the carboxyl group results in the formation of a primary, secondary, or tertiary amide. This is accomplished by reacting the carboxylic acid with ammonia (B1221849) or a primary/secondary amine, often facilitated by the same coupling agents used for N-acylation. This modification can significantly impact the biological activity and pharmacokinetic properties of the molecule.

| Reaction | Product | Reagents/Conditions | Effect on Properties |

| Esterification | Ester (R-COOR') | Alcohol (R'-OH) + Acid catalyst | Increased lipophilicity |

| Amidation | Amide (R-CONR'R'') | Amine (HNR'R'') + Coupling agent | Altered biological activity and pharmacokinetics |

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of this compound into peptide and peptidomimetic structures is a key application of this amino acid, driven by the unique properties conferred by its β-amino acid nature and the presence of fluorine.

As a β-amino acid, this compound introduces an additional carbon atom into the peptide backbone compared to α-amino acids. This extension leads to altered conformational preferences and can induce specific secondary structures, such as helices and turns. The fluorophenyl side chain also contributes to steric bulk, further constraining the conformational freedom of the peptide chain. This can lead to peptides with well-defined three-dimensional structures, which is often a prerequisite for high-affinity binding to biological targets. The ability to control peptide conformation is a powerful tool in the design of potent and selective peptide-based drugs.

The introduction of fluorine into peptides can significantly enhance their metabolic stability. iris-biotech.de The carbon-fluorine bond is exceptionally strong and is not easily cleaved by metabolic enzymes, thus protecting the peptide from proteolytic degradation. nih.gov Fluorination can also increase the lipophilicity of a peptide, which can improve its cell permeability and bioavailability. nih.gov The electronegativity of fluorine can also influence the acidity and basicity of nearby functional groups, which can affect the binding affinity of the peptide to its target. nih.gov The strategic placement of fluorinated amino acids like this compound is therefore a valuable strategy in peptide drug design to overcome the common limitations of peptide therapeutics, such as poor stability and low oral bioavailability. iris-biotech.denih.gov

Modifications of the Fluorophenyl Moiety

While the primary derivatization sites are the amino and carboxyl groups, the fluorophenyl moiety can also be modified, although this is generally a more complex undertaking. The fluorine atom itself is typically unreactive towards substitution. However, the aromatic ring can undergo electrophilic aromatic substitution reactions, though the fluorine atom is a deactivating group. Further functionalization of the phenyl ring can be achieved through multi-step synthetic sequences, potentially starting from a more elaborately substituted precursor before the introduction of the amino acid side chain. These modifications could be used to introduce additional pharmacophoric features or to fine-tune the electronic properties of the molecule.

Chemo- and Regioselective Transformations of the Core Structure

The presence of multiple functional groups in this compound necessitates the use of chemo- and regioselective transformations to achieve specific derivatizations. The differential reactivity of the amino and carboxyl groups allows for selective modifications through the use of appropriate protecting groups. For instance, the amino group can be protected as a carbamate (e.g., with a Boc or Fmoc group) to allow for selective reactions at the carboxylic acid, such as esterification or amidation. masterorganicchemistry.comnbinno.com Conversely, the carboxylic acid can be protected as an ester to direct reactions towards the amino group. The choice of protecting groups and the reaction conditions are critical for achieving the desired chemo- and regioselectivity in the synthesis of complex derivatives based on this scaffold.

Preclinical Pharmacological Investigations and Biological Activities of R 3 Amino 2 4 Fluorophenyl Propanoic Acid Derivatives

Neurochemical Modulatory Activities

Glutamate (B1630785) Receptor System Modulation

Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic transmission and plasticity. mdpi.com The glutamatergic system is a key target for therapeutic intervention in mood disorders. nih.gov Derivatives of (R)-3-Amino-2-(4-fluorophenyl)propanoic acid are investigated for their potential to modulate this system.

Ionotropic glutamate receptors, including AMPA and NMDA receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. mdpi.com Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a modulatory role. mdpi.com The unique structure of this compound analogues allows them to interact with these receptors, potentially influencing neuronal excitability and synaptic function. Their role in studying neurotransmitter systems is critical for understanding the mechanisms of excitatory amino acids, which could lead to new treatments for conditions like epilepsy. chemimpex.com

Influence on Serotonin (B10506) and Norepinephrine (B1679862) Levels

While direct research on the influence of this compound on serotonin and norepinephrine is limited, related compounds have been shown to interact with the central nervous system. For instance, analogues of 3-amino-2-phenylpropiophenone have demonstrated effects on the central nervous system, suggesting a potential for interaction with various neurotransmitter systems. nih.gov

Analogues as Neurotransmitter Mimics or Analogues

The structural similarity of this compound derivatives to endogenous neurotransmitters makes them candidates for investigation as neurotransmitter mimics or analogues. chemimpex.comchemimpex.com The presence of the fluorophenyl group can enhance their interaction with biological targets. chemimpex.com These compounds are utilized in research to understand neurotransmitter systems and synaptic transmission mechanisms. chemimpex.com Their ability to mimic natural amino acids while offering enhanced stability and solubility due to the fluorine atom makes them valuable tools in neuropharmacology. chemimpex.com

Enzyme Regulation and Inhibition Studies

Dipeptidyl Peptidase IV (DPP-IV) Inhibition by Analogues

Dipeptidyl peptidase IV (DPP-IV) is a serine peptidase involved in the regulation of incretin (B1656795) hormones, making it a therapeutic target for type 2 diabetes. mdpi.comepa.gov Analogues of this compound have been investigated as potential DPP-IV inhibitors.

The inhibitory activity of these compounds is influenced by their chemical structure. For example, the replacement of a benzoyl group with a para-nitrobenzoyl group in certain peptidomimetics was found to slightly enhance inhibitory activity against DPP-IV. nih.gov The configuration of the amino acid residue is also crucial, with the L configuration being preferred for interaction with the enzyme. nih.gov

Table 1: Inhibition of DPP-IV by N-peptidyl-O-hydroxylamine Peptidomimetics

| Compound | Concentration (mM) | Incubation Time (min) | Inhibition (%) |

| u-1 | 0.01 | 2 | 42 |

| u-1 | 0.01 | 30 | 39 |

| u-1 | 0.25 | 2 | 100 |

| u-1 | 0.25 | 30 | 100 |

Data derived from a study on fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics. nih.gov

Other Enzyme Interactions (e.g., as inhibitors or substrates)

Derivatives of 3-aminopropanoic acid have been explored for their inhibitory effects on other enzymes, such as digestive enzymes, indicating potential therapeutic applications in metabolic disorders. nih.gov For instance, certain synthetic amino acid derivatives have shown inhibitory potential against pancreatic lipase (B570770), α-amylase, and α-glucosidase. nih.gov Additionally, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as inhibitors of cytochrome P450 enzymes like CYP1A2 and CYP2D6. mdpi.com

Analysis of Interactions with Cellular Transport Proteins

Detailed preclinical data regarding the specific interactions of this compound and its derivatives with cellular transport proteins are not extensively available in the public domain. However, the structural characteristics of this compound, as a fluorinated amino acid analog, suggest potential interactions with various amino acid transporters. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of drug candidates. The introduction of a fluorine atom can significantly alter the electronic properties of a molecule, potentially influencing its binding affinity to transport proteins.

Generally, amino acid derivatives are known to be substrates for various solute carrier (SLC) transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. Research on other fluorinated amino acids has demonstrated their ability to be transported by such systems, a property that can be exploited for targeted drug delivery. For instance, studies on other fluorinated amino acid analogs have utilized these transport mechanisms for applications in PET imaging of tumors.

Future research on this compound would likely involve in vitro transport assays using cell lines expressing specific amino acid transporters to determine its substrate specificity and transport kinetics. Such studies would be crucial in understanding its pharmacokinetic profile and its potential as a therapeutic agent or a drug delivery vehicle.

Interactive Data Table: Potential Amino Acid Transporters for this compound Derivatives

| Transporter Family | Specific Transporter | Potential for Interaction | Rationale |

| Solute Carrier Family 7 | LAT1 (SLC7A5) | High | Transports large neutral amino acids; often a target for drug delivery to cancer cells. |

| Solute Carrier Family 1 | ASCT2 (SLC1A5) | Moderate | Transports neutral amino acids; upregulation in certain diseases could be a target. |

| Solute Carrier Family 6 | B⁰AT1 (SLC6A19) | Moderate | Involved in the transport of neutral amino acids in the intestine and kidneys. |

This table is speculative and based on the general properties of amino acid analogs. Specific experimental validation for this compound is required.

Exploration of Neuroprotective Potential in Preclinical Models

Direct preclinical studies evaluating the neuroprotective potential of this compound are limited. However, the broader class of amino acid analogs and compounds with a phenylpropanoic acid scaffold has been investigated for neuroprotective effects in various preclinical models of neurological disorders. For example, some derivatives of phenylpropanoic acid have been explored for their antioxidant and anti-inflammatory properties, which are relevant mechanisms for neuroprotection.

The neuroprotective potential of a compound like this compound could be hypothesized to stem from several mechanisms, including the modulation of excitatory amino acid transporters, inhibition of enzymes involved in neuroinflammation, or by acting as an antagonist at excitatory amino acid receptors. For instance, (R,S)-4-phosphonophenylglycine, a compound with some structural similarities, has shown protective effects against neuronal damage in models of seizures by acting as a selective group III metabotropic glutamate receptor agonist. nih.gov

To ascertain the neuroprotective potential of this compound, preclinical investigations would be necessary. These would typically involve in vitro models, such as neuronal cell cultures subjected to excitotoxicity or oxidative stress, and in vivo models of neurodegenerative diseases like Parkinson's or Alzheimer's disease, or models of ischemic stroke.

Structure-Activity Relationship (SAR) Analysis and Pharmacophore Mapping of Bioactive Derivatives

A specific structure-activity relationship (SAR) analysis and pharmacophore mapping for this compound derivatives are not well-documented in publicly accessible research. SAR studies are fundamental in drug discovery to understand how chemical structure relates to biological activity. researchgate.netprinceton.edu For a molecule like this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs.

Key modifications in a hypothetical SAR study could include:

Alterations of the fluorophenyl ring: Moving the fluorine atom to the ortho or meta positions, or introducing additional substituents on the phenyl ring to probe the effects on activity.

Modifications of the amino group: Acylation or alkylation of the amino group to explore its role in target binding.

Changes to the propanoic acid backbone: Esterification of the carboxylic acid or altering the stereochemistry at the chiral centers.

Interactive Data Table: Hypothetical SAR on this compound

| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale for Investigation |

| Phenyl Ring | Change in fluorine position (ortho, meta) | May alter binding affinity and selectivity | To understand the optimal position of the electron-withdrawing group for target interaction. |

| Phenyl Ring | Addition of other substituents (e.g., -CH3, -Cl) | Could enhance lipophilicity or steric bulk | To explore the size and electronic requirements of the binding pocket. |

| Amino Group | N-alkylation | May increase metabolic stability | To improve pharmacokinetic properties. |

| Carboxylic Acid | Esterification | Could act as a prodrug strategy | To enhance cell permeability and bioavailability. |

This table represents a hypothetical SAR campaign and is not based on published experimental data for the specified compound.

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. pharmacophorejournal.com For the derivatives of this compound, a pharmacophore model would be generated based on the structures of a set of active and inactive analogs. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once developed and validated, this pharmacophore model could be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with similar biological activity.

Advanced Analytical Methodologies for the Characterization and Chiral Purity Assessment of R 3 Amino 2 4 Fluorophenyl Propanoic Acid

Chromatographic Techniques for Enantioseparation

Chromatographic methods are paramount in the separation of enantiomers, enabling the accurate determination of the enantiomeric excess and the isolation of the desired stereoisomer. For (R)-3-Amino-2-(4-fluorophenyl)propanoic acid, various specialized high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) techniques are utilized.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a principal technique for the enantioseparation of chiral compounds. This can be achieved through the use of either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Chiral Stationary Phases (CSPs) are the most common approach for the direct enantioseparation of chiral molecules by HPLC. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For a β-amino acid with an aromatic substituent like this compound, several types of CSPs have demonstrated considerable efficacy.

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin, are particularly well-suited for the separation of amino acids. mst.edusigmaaldrich.com The complex structure of teicoplanin offers multiple interaction sites, including hydrogen bonding, ionic, and π-π interactions, which are crucial for chiral recognition. The enantioseparation of aromatic β-amino acids on teicoplanin-based CSPs often proceeds with high efficiency and resolution. researchgate.netrsc.org

Cinchona alkaloid-based zwitterionic CSPs represent another powerful class of stationary phases for the direct resolution of amino acids and their derivatives. nih.govnih.gov These CSPs can operate in both anion- and cation-exchange modes, providing versatile platforms for separating amphoteric molecules like this compound. The elution order of the enantiomers can often be reversed by selecting a CSP based on either quinine (B1679958) or its pseudo-enantiomer, quinidine, which is advantageous for trace enantiomer analysis. chiraltech.com

Table 1: Illustrative Chiral HPLC Separation of Aryl-β-Amino Acid Enantiomers on Different CSPs

| Chiral Stationary Phase | Mobile Phase Composition | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

|---|---|---|---|---|

| Teicoplanin-based CSP | Methanol (B129727)/Water (80:20, v/v) with 0.1% Acetic Acid | 8.5 | 10.2 | 2.1 |

Note: The data in this table is illustrative and based on typical separation parameters for structurally similar fluorinated β-amino acids.

An alternative to CSPs is the use of a chiral mobile phase additive (CMPA) in conjunction with a conventional achiral stationary phase. springernature.com This approach involves the formation of diastereomeric complexes in the mobile phase, which are then separated on the achiral column.

Cyclodextrins and their derivatives are widely employed as CMPAs for the enantioseparation of a variety of chiral compounds, including those with aromatic moieties. tandfonline.comchromatographyonline.com Sulfated β-cyclodextrin, for instance, has been successfully used as a chiral selector in the mobile phase for the separation of chiral aromatic amines. chromatographyonline.com The inclusion of the fluorophenyl group of this compound within the cyclodextrin (B1172386) cavity, coupled with interactions at the rim of the cyclodextrin, can lead to effective chiral discrimination. The concentration of the cyclodextrin and the pH of the mobile phase are critical parameters that influence the retention and resolution of the enantiomers. tandfonline.comchromatographyonline.com

Table 2: Representative Enantioseparation of an Aromatic Amino Acid using a Chiral Mobile Phase Additive

| Achiral Column | Chiral Mobile Phase Additive | Mobile Phase Composition | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |

|---|

Note: The data in this table is illustrative and based on typical separation parameters for aromatic amino acids using cyclodextrin-based CMPAs.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

For volatile or semi-volatile chiral compounds, gas chromatography on a chiral stationary phase is a powerful analytical tool. However, due to the low volatility of amino acids, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives prior to GC analysis. sigmaaldrich.comnih.gov

A common approach involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com For this compound, the carboxyl group can be esterified, for example, with methanol in the presence of HCl, and the amino group can be acylated using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA). The resulting N-trifluoroacetyl methyl ester is sufficiently volatile for GC analysis.

The enantiomeric separation is then achieved on a chiral capillary column, such as one coated with Chirasil-L-Val. nih.govresearchgate.netnih.gov This stationary phase consists of L-valine-tert-butylamide linked to a polysiloxane backbone and separates enantiomers based on stereospecific interactions. Mass spectrometry is used for detection, providing high sensitivity and structural information.

Table 3: Exemplary GC-MS Conditions for the Chiral Analysis of a Derivatized Amino Acid

| Derivatization | Chiral GC Column | Oven Temperature Program | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) |

|---|

Note: The data in this table is illustrative and based on typical GC-MS parameters for the analysis of derivatized amino acids.

Derivatization Strategies for Enhanced Enantioseparation and Detection

In some cases, derivatization is employed not only to improve volatility for GC analysis but also to enhance the separation and detection in HPLC. This is particularly useful when the analyte lacks a strong chromophore for UV detection or when direct chiral separation is challenging.

The use of a chiral derivatizing agent (CDA) converts the enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase. A widely used CDA for amino acids is Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). semanticscholar.orgspringernature.commdpi.com The amino group of (R)- and (S)-3-Amino-2-(4-fluorophenyl)propanoic acid reacts with Marfey's reagent to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC. semanticscholar.org An advanced version of this reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), has been shown to provide higher sensitivity and better separation for derivatized chiral amino acids. nsf.gov

This indirect approach is highly sensitive due to the strong UV absorbance of the dinitrophenyl group and provides a reliable method for determining the enantiomeric purity of amino acids.

Spectroscopic Approaches for Stereochemical and Structural Elucidation

Spectroscopic techniques are indispensable for the confirmation of the chemical structure and the determination of the absolute configuration of chiral molecules.

For this compound, the presence of a fluorine atom provides a unique handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for structural analysis of fluorinated compounds. nih.govucsb.edu The ¹⁹F chemical shift is very sensitive to the local electronic environment, and thus can provide valuable information about the structure and conformation of the molecule. nih.govschrodinger.com

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to the theoretically predicted spectrum for a known enantiomer, typically calculated using density functional theory (DFT). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.comnih.gov For this compound, VCD would provide definitive confirmation of the (R)-configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a chiral compound like this compound, various NMR methods are employed to confirm its constitution and probe its stereochemistry.

1H and 13C NMR for Structural Confirmation

¹H and ¹³C NMR spectroscopy are fundamental for verifying the molecular framework. The spectra provide information on the number and types of hydrogen and carbon atoms, their connectivity, and their chemical environments.

For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the aminomethyl (-CH₂NH₂), the methine (-CH-), and the aromatic ring. The protons on the fluorophenyl ring typically appear as a complex multiplet system due to both proton-proton and proton-fluorine couplings. The protons of the aliphatic chain would present as diastereotopic protons, further complicating the spectrum but also providing rich structural information.

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carboxyl carbon (-COOH) would appear significantly downfield, while the carbons of the fluorophenyl ring would exhibit splitting due to C-F coupling, with the carbon directly bonded to fluorine showing the largest coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift increments. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxyl | -C OOH | ~10-12 (broad s) | ~175-180 |

| Aromatic | C -F | - | ~160-165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic | C -CH | - | ~135-140 |

| Aromatic | C H (ortho to F) | ~7.0-7.2 (m) | ~115-120 (d, ²JCF ≈ 21 Hz) |

| Aromatic | C H (meta to F) | ~7.2-7.4 (m) | ~130-132 (d, ³JCF ≈ 8 Hz) |

| Methine | -C H- | ~3.8-4.2 (m) | ~45-50 |

| Methylene | -C H₂-NH₂ | ~3.0-3.5 (m) | ~40-45 |

¹⁹F NMR for Fluorinated Compounds and Chiral Analysis

¹⁹F NMR is a highly sensitive and powerful tool for analyzing fluorinated compounds. sigmaaldrich.com The fluorine nucleus (¹⁹F) has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, which makes it highly sensitive to subtle changes in the electronic environment. sigmaaldrich.comresearchgate.net

In the context of chiral analysis, ¹⁹F NMR is particularly valuable. While the ¹⁹F spectra of enantiomers are identical, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers form diastereomeric complexes that are distinguishable by ¹⁹F NMR. nih.gov This results in separate signals for the R- and S-enantiomers, allowing for the direct determination of enantiomeric excess (e.e.). guidechem.com The significant chemical shift dispersion in ¹⁹F NMR often provides baseline resolution of the diastereomeric signals where ¹H NMR might show overlapping peaks. nih.govsynquestlabs.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Weight: 183.18 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

Under typical electrospray ionization (ESI) conditions, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 184.0768. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing a characteristic pattern that serves as a structural fingerprint. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as CO or COOH). researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula | Description of Loss |

|---|---|---|

| 184.0768 | [C₉H₁₁FNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 167.0506 | [C₉H₈FO₂]⁺ | Loss of Ammonia [M+H-NH₃]⁺ |

| 166.0663 | [C₉H₉FNO]⁺ | Loss of Water [M+H-H₂O]⁺ |

| 138.0710 | [C₉H₉F]⁺ | Loss of Carboxylic Acid Group [M+H-HCOOH]⁺ |

| 123.0530 | [C₈H₈F]⁺ | Benzylic-type fragment |

| 109.0400 | [C₆H₅F]⁺ | Fluorophenyl cation |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. docbrown.info This technique is instrumental in determining the absolute configuration of enantiomers. medchemexpress.com The two enantiomers of a chiral molecule produce CD spectra that are mirror images of each other. nih.gov

For this compound, the chromophores—the 4-fluorophenyl ring and the carboxylic acid group—will give rise to characteristic electronic transitions in the UV region, resulting in specific Cotton effects (positive or negative peaks) in the CD spectrum.

By comparing the experimentally measured CD spectrum with spectra predicted by quantum-mechanical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be unambiguously assigned. phenomenex.com If the experimental spectrum matches the calculated spectrum for the R-configuration, the assignment is confirmed. phenomenex.comdocbrown.info Additionally, the configuration can often be inferred by comparing the spectrum to that of a closely related compound with a known absolute configuration. For instance, studies on the non-fluorinated analog, (+)-3-Amino-2-phenylpropionic acid, have assigned it the (S)-configuration through chemical correlation, providing a valuable reference point for interpreting the chiroptical data of its fluorinated derivative. rsc.org

Methodologies for Quantitative Determination of Enantiomeric Excess and Optical Purity

Ensuring the enantiomeric purity of a single-enantiomer compound is critical. Enantiomeric excess (e.e.) is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this determination. phenomenex.com

The separation of enantiomers is achieved through the formation of transient, diastereomeric complexes with the chiral selector of the CSP, which have different energies and thus different retention times. sigmaaldrich.com For a β-amino acid like this compound, several types of CSPs could be effective:

Pirkle-type (π-acceptor/π-donor) phases: These CSPs, such as the (R,R) Whelk-O1, are effective for separating compounds with π-acidic or π-basic groups, like the fluorophenyl ring in the target molecule. tsijournals.com

Polysaccharide-based phases: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are broadly applicable and can resolve a wide range of chiral compounds.

Macrocyclic glycopeptide phases: CSPs like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly well-suited for the direct analysis of underivatized amino acids due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.). sigmaaldrich.com

A typical method would involve dissolving the sample in a suitable solvent and injecting it onto the chiral column. The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography, is optimized to achieve baseline separation of the two enantiomer peaks. tsijournals.com The area under each peak is then integrated, and the enantiomeric excess is calculated using the formula:

e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

This method allows for the precise and accurate quantification of the undesired S-enantiomer, even at very low levels.

Computational Chemistry and Molecular Modeling Studies of R 3 Amino 2 4 Fluorophenyl Propanoic Acid

Ligand-Protein Docking Simulations for Putative Target Identification and Binding Modes

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. For (R)-3-Amino-2-(4-fluorophenyl)propanoic acid, docking simulations can be employed to screen against libraries of protein structures to identify those with which it is most likely to interact.

Given that β-amino acids are known to be constituents of some natural and biologically active compounds, including peptides and alkaloids, they have been investigated for their potential in treating neurological disorders and as anticancer agents. mmsl.czmdpi.comhilarispublisher.commdpi.com Derivatives of 3-aminopropanoic acid have been explored as scaffolds for various therapeutic targets. For instance, in silico studies have proposed that certain derivatives can interact with human SIRT2 and EGFR, which are relevant in cancer research. mdpi.com

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding sites of various receptors. The scoring functions used in docking algorithms would then estimate the binding affinity, providing a rank-ordered list of potential targets. The binding mode analysis would reveal key interactions, such as hydrogen bonds involving the amino and carboxylic acid groups, and potential pi-stacking or hydrophobic interactions involving the fluorophenyl ring. The fluorine atom, with its high electronegativity, can also participate in specific interactions, including hydrogen bonds. fu-berlin.de

Table 1: Putative Interaction Analysis from a Hypothetical Docking Simulation

| Interaction Type | Functional Group of Ligand | Potential Interacting Residues in a Protein |

| Hydrogen Bond Donor | Amino Group (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond Acceptor | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine |

| Hydrophobic Interactions | Fluorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Stacking | Fluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Fluorine Atom | Electron-rich atoms (e.g., oxygen in backbones) |

Conformational Analysis and Energy Landscape Exploration to Understand Stereochemical Preferences

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its biological activity. For a chiral molecule like this compound, exploring its conformational space and energy landscape is key to understanding its stereochemical preferences and how it presents its functional groups for interaction with a target.

The presence of rotatable bonds in the molecule allows it to adopt various conformations. Computational methods, such as systematic or stochastic conformational searches, can be used to identify low-energy conformers. The relative energies of these conformers can be calculated using quantum mechanics or molecular mechanics methods. The resulting energy landscape provides a map of the molecule's conformational preferences.

For peptides containing β-amino acids, it has been shown that these residues can induce specific secondary structures, such as helices and turns. nih.gov Even a single β-amino acid can stabilize discrete conformations in cyclic peptides. mdpi.com In the case of this compound, the gauche and anti-conformers around the Cα-Cβ bond would be of particular interest, as these would dictate the relative orientation of the fluorophenyl ring and the propanoic acid backbone. The stereochemistry at the C2 position (the (R)-configuration) will significantly influence the accessible conformational space and the preferred spatial arrangement of the substituents.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a molecule. researchgate.netresearchgate.net These methods can be used to calculate a variety of molecular properties for this compound.

The electronic structure analysis can reveal the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. researchgate.net This information is vital for understanding the molecule's reactivity and its ability to participate in intermolecular interactions. For instance, the calculated pKa values for the amino and carboxylic acid groups can be determined, which is important for understanding its ionization state at physiological pH. researchgate.netoszk.hu

Quantum chemical methods are also highly effective in predicting spectroscopic properties. The vibrational frequencies calculated from these methods can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and to aid in the assignment of spectral bands. researchgate.net Similarly, NMR chemical shifts can be calculated to assist in the interpretation of experimental NMR data.

Table 2: Predicted Molecular Properties from Quantum Chemical Calculations (Illustrative)

| Property | Predicted Value (Arbitrary Units) | Method |

| Dipole Moment | ~3-5 D | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | ~5-7 eV | DFT (B3LYP/6-31G) |

| pKa (Carboxylic Acid) | ~3-4 | PCM/DFT |

| pKa (Amino Group) | ~9-10 | PCM/DFT |

Note: These are illustrative values based on typical calculations for similar molecules and are not from a specific study on this compound.

Molecular Dynamics Simulations to Investigate Dynamic Interactions in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent or a biological membrane. nih.govacs.org For this compound, MD simulations can be used to study its conformational dynamics in aqueous solution and its interactions with proteins or other biomolecules.

In an aqueous environment, MD simulations can reveal the hydration structure around the molecule, showing how water molecules interact with the polar amino and carboxyl groups, as well as the more hydrophobic fluorophenyl ring. The stability of different conformers identified through conformational analysis can also be assessed in a dynamic context.

When studying the interaction of this compound with a protein target identified through docking, MD simulations can provide a more realistic picture of the binding process. These simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the binding pose over time, and the role of water molecules in mediating the interaction. Free energy calculations based on MD simulations, such as MM/PBSA or umbrella sampling, can provide a more accurate estimation of the binding affinity than docking scores alone. Studies on similar amino acids have utilized MD simulations to understand their behavior in various environments, providing a methodological framework for investigating this compound. acs.orgdiva-portal.orgmdpi.com

Future Perspectives and Emerging Research Directions for R 3 Amino 2 4 Fluorophenyl Propanoic Acid

Rational Design of Potent and Selective Bioactive Agents Based on the β-Amino Acid Scaffold

The β-amino acid framework is a valuable scaffold in the rational design of peptidomimetics and other bioactive molecules. mdpi.com Unlike their α-amino acid counterparts, peptides containing β-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles. The specific stereochemistry and the presence of the 4-fluorophenyl group in (R)-3-amino-2-(4-fluorophenyl)propanoic acid offer distinct opportunities for designing potent and selective bioactive agents.

Future research will likely focus on leveraging this scaffold to design inhibitors of enzymes or modulators of receptors where the fluorophenyl moiety can engage in specific binding interactions, such as π-π stacking or halogen bonding. The fluorine atom can also alter the acidity of the carboxylic acid and the basicity of the amino group, which can be fine-tuned to optimize interactions with biological targets. Structure-activity relationship (SAR) studies on derivatives of this compound will be crucial in elucidating the key structural features required for desired biological activity. nih.govmdpi.com By systematically modifying the substituents on the aromatic ring and the amino and carboxylic acid groups, researchers can develop a comprehensive understanding of how structural changes impact potency and selectivity. This knowledge will pave the way for the development of novel therapeutics for a range of diseases, including neurological disorders, cancer, and infectious diseases. chemimpex.commdpi.comsemanticscholar.org

Innovations in Green Chemistry and Sustainable Synthesis Methodologies for Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds presents a significant challenge in organic chemistry. Future research will increasingly focus on the development of green and sustainable synthetic methods for producing this compound and its derivatives. acs.org This includes the use of biocatalysis, which employs enzymes to carry out stereoselective transformations under mild reaction conditions, thereby reducing the environmental impact. mdpi.comnih.gov

Innovations in this area may involve the discovery or engineering of novel enzymes, such as transaminases or lipases, that can selectively synthesize the desired (R)-enantiomer. mdpi.com Additionally, the development of catalytic asymmetric methods that utilize earth-abundant metals or organocatalysts will be a key area of investigation. researchgate.net Flow chemistry is another promising approach that can lead to more efficient, safer, and scalable manufacturing processes for this and other chiral fluorinated compounds. By integrating continuous-flow reactors with catalytic systems, it is possible to achieve higher yields and purities while minimizing waste generation.

Development of Advanced Analytical Probes and Standards for Biological Systems and Process Control